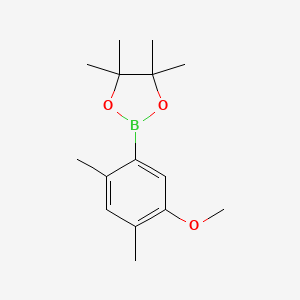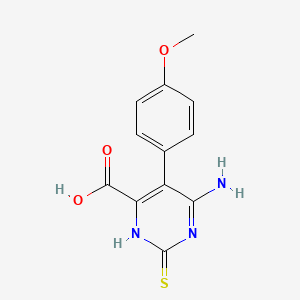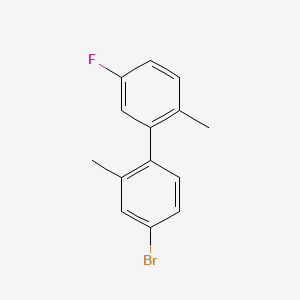
4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5’-fluoro-2,2’-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with bromine and fluorine substituents at the 4 and 5’ positions, respectively, and methyl groups at the 2 and 2’ positions. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5’-fluoro-2,2’-dimethyl-1,1’-biphenyl can be achieved through several methods, with the Suzuki–Miyaura cross-coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. For instance, 4-bromo-2,2’-dimethyl-1,1’-biphenyl can be coupled with 5’-fluoro-2,2’-dimethyl-1,1’-biphenylboronic acid under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5’-fluoro-2,2’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functionalized biphenyl derivatives.
Cross-Coupling Reactions: Besides Suzuki–Miyaura coupling, it can participate in other cross-coupling reactions like Stille, Negishi, and Kumada couplings.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro-substituted biphenyls, while oxidation can produce biphenyl carboxylic acids .
Applications De Recherche Scientifique
4-Bromo-5’-fluoro-2,2’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-5’-fluoro-2,2’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobiphenyl: Lacks the fluorine and additional methyl groups, resulting in different chemical properties and reactivity.
4-Bromo-2,2’-dimethyl-1,1’-biphenyl: Similar structure but without the fluorine substituent, affecting its reactivity and applications.
5-Fluoro-2,2’-dimethyl-1,1’-biphenyl: Lacks the bromine substituent, leading to different chemical behavior.
Uniqueness
4-Bromo-5’-fluoro-2,2’-dimethyl-1,1’-biphenyl is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric effects. These effects influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to fulfill .
Propriétés
Formule moléculaire |
C14H12BrF |
|---|---|
Poids moléculaire |
279.15 g/mol |
Nom IUPAC |
2-(4-bromo-2-methylphenyl)-4-fluoro-1-methylbenzene |
InChI |
InChI=1S/C14H12BrF/c1-9-3-5-12(16)8-14(9)13-6-4-11(15)7-10(13)2/h3-8H,1-2H3 |
Clé InChI |
MPZCQRVCORWVDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


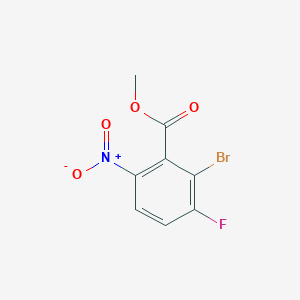
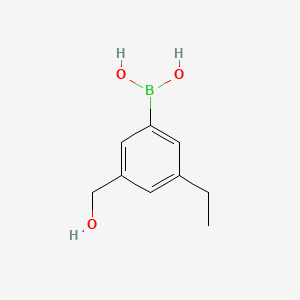
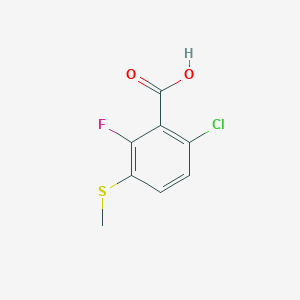
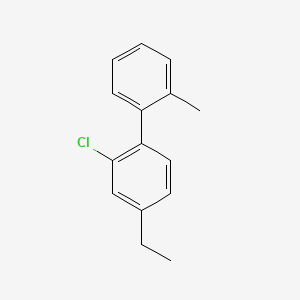

![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)
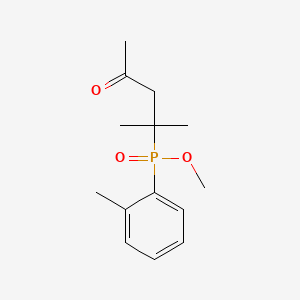

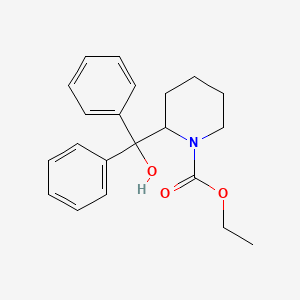

![[(3R,4S,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14022400.png)
